Methyl 2-phenyl-1H-indole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36779-17-6 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 2-phenyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-12-9-5-6-10-13(12)17-15(14)11-7-3-2-4-8-11/h2-10,17H,1H3 |
InChI Key |
HGITVIYWAGXDTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 Phenyl 1h Indole 3 Carboxylate and Its Analogues
Transition-Metal-Catalyzed Cyclization and Coupling Strategies
Modern organic synthesis has been profoundly impacted by the advent of transition-metal catalysis, which offers powerful tools for the construction of complex molecular architectures from simple precursors. In the context of indole (B1671886) synthesis, palladium, copper, and rhodium catalysts have enabled the development of elegant and efficient cyclization and coupling strategies. These methods often proceed under mild conditions, exhibit broad functional group tolerance, and provide access to a diverse range of substituted indoles that were previously difficult to obtain.
Palladium-Catalyzed Intramolecular Oxidative Coupling
Palladium-catalyzed intramolecular oxidative C-H amination and C-C bond formation have emerged as a robust strategy for the synthesis of the indole core. This approach typically involves the cyclization of suitably functionalized precursors, such as N-aryl enamines, through a dehydrogenative process that forms the critical C2-C3 or C3-N bond of the indole ring.
The efficiency of palladium-catalyzed oxidative cyclization is highly dependent on the catalytic system employed. Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst precursor. The catalytic cycle involves the formation of a palladacycle intermediate, followed by reductive elimination to form the indole ring and Pd(0). A crucial step is the re-oxidation of Pd(0) back to the active Pd(II) state to ensure catalytic turnover.
Molecular oxygen is an ideal terminal oxidant due to its low cost and the formation of water as the only byproduct. acs.org However, the direct re-oxidation of Pd(0) by O₂ can be slow. To facilitate this step, co-oxidants or mediators are often employed. Copper(II) acetate (Cu(OAc)₂) has proven to be an effective co-catalyst in these systems. mdpi.com It can efficiently re-oxidize Pd(0) to Pd(II), while the resulting Cu(I) is readily re-oxidized by molecular oxygen, creating a synergistic catalytic cycle. The optimization of the reaction often involves screening different palladium sources, oxidants, solvents, and additives to maximize the yield and selectivity of the desired indole product. acs.orgmdpi.com
Table 1: Optimization of Oxidizing Agent for Pd-Catalyzed Indole Synthesis
| Entry | Catalyst | Oxidizing Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | Cu(OAc)₂ (2 equiv.) | DMSO | 41-55 |
| 2 | Pd(OAc)₂ | O₂ (1 atm) | DMSO | Low Conversion |
| 3 | Pd(OAc)₂ | Cu(OAc)₂ (0.5 equiv.), O₂ (1 atm) | DMSO | >80 |
This table is generated based on findings discussing the synergistic effect of Cu(OAc)₂ and oxygen in palladium-catalyzed oxidative cyclizations. mdpi.com
N-Aryl enamines are versatile and readily accessible precursors for palladium-catalyzed indole synthesis. nih.govresearchgate.net These substrates can be prepared through the condensation of anilines with ketones or β-ketoesters. The subsequent intramolecular oxidative coupling involves the activation of a C-H bond on the aniline (B41778) ring and a C-H bond of the enamine moiety, leading to the formation of the indole C2-C3 bond. nih.gov
This method, often referred to as a cross-dehydrogenative coupling (CDC), allows for the atom-economical synthesis of a wide variety of substituted indoles from simple starting materials. nih.govresearchgate.net The reaction tolerates a broad range of functional groups on both the aniline and the enamine components, providing access to highly functionalized indole-3-carboxylates and related structures. mdpi.com One-pot procedures starting directly from anilines and ketones have also been developed, further enhancing the operational simplicity of this methodology. acs.org
Copper(I)-Catalyzed Intramolecular Arylamination (Ullmann-Type Reactions)
The Ullmann condensation, a classical copper-catalyzed N-arylation reaction, has been adapted for the intramolecular synthesis of N-substituted indoles. This strategy is particularly effective for creating N-alkylated and N-arylated indole derivatives, which are prevalent in many biologically active compounds. The reaction involves the intramolecular coupling of an amine with an aryl halide, facilitated by a copper(I) catalyst.
A highly efficient method for the synthesis of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate utilizes an Ullmann-type intramolecular arylamination. nih.gov This procedure employs a catalytic system consisting of copper(I) iodide (CuI) with potassium phosphate (B84403) (K₃PO₄) as the base in dimethylformamide (DMF) as the solvent. nih.gov A key advantage of this method is its operational simplicity, as it can be performed under an air atmosphere and at mild temperatures, delivering good to high yields of the desired products. nih.gov
The reaction proceeds via the intramolecular cyclization of a precursor containing both the amine and the aryl bromide functionalities. This approach provides a direct and reliable route to N-substituted indole-3-carboxylates, avoiding the need for post-synthesis N-functionalization steps. The methodology has been successfully applied to a variety of substrates, demonstrating its utility in generating a library of N-functionalized indole derivatives. nih.gov
Table 2: Synthesis of N-Substituted Indole-3-Carboxylates via Ullmann-Type Reaction
| N-Substituent | Precursor | Catalyst System | Yield (%) |
|---|---|---|---|
| Methyl | 2-Bromo-N-methylaniline derivative | CuI/K₃PO₄ in DMF | 85 |
| Ethyl | 2-Bromo-N-ethylaniline derivative | CuI/K₃PO₄ in DMF | 88 |
| Phenyl | 2-Bromo-N-phenylaniline derivative | CuI/K₃PO₄ in DMF | 75 |
| 4-Methoxyphenyl | 2-Bromo-N-(4-methoxyphenyl)aniline derivative | CuI/K₃PO₄ in DMF | 82 |
Data is representative of yields reported for the CuI-catalyzed intramolecular arylamination. nih.gov
Rhodium(III)-Catalyzed C-H Activation Methods
Rhodium(III)-catalyzed C-H activation has recently emerged as a powerful strategy for the synthesis and functionalization of indoles. bohrium.comresearchgate.net These methods often rely on the use of a directing group on the indole nitrogen to guide the catalyst to a specific C-H bond, typically at the C2, C4, or C7 position. bohrium.comresearchgate.net Subsequent annulation or coupling with various reaction partners allows for the rapid assembly of complex indole-based architectures.
While direct synthesis of the core indole ring via Rh(III)-catalyzed C-H activation is less common than its functionalization, this methodology is instrumental in creating analogues of Methyl 2-phenyl-1H-indole-3-carboxylate. For instance, a pre-formed indole scaffold can be further elaborated through C-H activation. Rhodium(III) catalysts, such as [RhCp*Cl₂]₂, are typically used in the presence of a copper or silver salt as an oxidant. acs.org
This approach enables the introduction of various functional groups onto the indole ring with high regioselectivity. acs.org The reactions are characterized by their mild conditions and excellent atom economy, making them an attractive tool for late-stage functionalization in the synthesis of complex molecules and for building indole-fused ring systems. acs.orgnih.gov
Table 3: Examples of Rh(III)-Catalyzed C-H Functionalization of Indoles
| Indole Position | Directing Group | Coupling Partner | Product Type |
|---|---|---|---|
| C2 | Pyrimidyl | Arylsulfonylazide | 2-Aminoindole derivative |
| C4 | COCF₃ | Allylic alcohol | β-Indolyl ketone |
| C7 | Thioether | Maleimide | 7-Alkenylated indole |
This table summarizes various reported Rh(III)-catalyzed C-H activation strategies on the indole scaffold. researchgate.netresearchgate.net
N-Nitroso Directed C-H Functionalization Pathways
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of indoles, offering a more atom- and step-economical alternative to traditional methods. The use of a transient directing group, such as the N-nitroso group, has proven particularly effective. This group can be readily introduced and later removed, providing a "traceless" approach to indole synthesis.
Rhodium(III) and Ruthenium(II) catalysts have been successfully employed in the N-nitroso-directed synthesis of indoles. mdpi.comorganic-chemistry.orgresearchgate.netorganic-chemistry.org In these reactions, the N-nitroso group directs the ortho-C-H activation of an N-nitrosoaniline, which then undergoes annulation with an alkyne. A key advantage of this methodology is the role of the N-N bond as an internal oxidant, which allows the reaction to proceed in a redox-neutral manner, eliminating the need for external oxidants. organic-chemistry.orgpkusz.edu.cn The reaction tolerates a wide range of functional groups and can be performed under both acidic and basic conditions. organic-chemistry.org
Mechanistic studies have shown that the turnover-limiting step is the electrophilic C-H activation, leading to the formation of a five-membered rhodacycle or ruthenacycle intermediate. nih.govnih.gov This is followed by migratory insertion of the alkyne and subsequent reductive elimination to afford the indole product. The N-nitroso group is cleaved during the catalytic cycle, regenerating the catalyst.
A novel protocol for synthesizing N-alkyl indoles has been developed using rhodium(III)-catalyzed C-H bond activation of N-nitrosoanilines and iodonium (B1229267) ylides, where the nitroso group acts as a traceless directing group. acs.org This method demonstrates good functional group tolerance and proceeds under mild conditions.
| Catalyst | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| [RhCpCl2]2 | N-nitrosoaniline, Alkyne | tBuCOOH, H2O or NaOAc | Indole derivative | High |
| [Ru(p-cymene)Cl2]2 | N-nitrosoaniline, Alkyne | KPF6, AcOH | Indole derivative | Moderate to Good |
| [RhCpCl2]2 | N-nitrosoaniline, Iodonium ylide | AgSbF6, DCE, 40 °C | N-Alkyl indole | Moderate |
Domino and Multicomponent Reaction Approaches
Domino and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates.
A novel one-pot, anionic [3+2] cyclization approach has been developed for the synthesis of methyl 1,2,5-trisubstituted-1H-indole-3-carboxylates. mdpi.com This method involves the reaction of an imine, generated in situ from an aldehyde and a primary amine, with the anion of an active methylene (B1212753) compound, such as methyl 2-(2-fluoro-5-nitrophenyl)acetate. The reaction proceeds via the addition of the ester anion to the imine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the indole ring.
The SNAr reaction is a crucial step in this [3+2] cyclization strategy, where the nitrogen of the adduct displaces a fluoride (B91410) on the activated aromatic ring. mdpi.comwikipedia.org The aromatic ring must be activated towards nucleophilic attack by the presence of strong electron-withdrawing groups, such as nitro or cyano groups, positioned ortho or para to the leaving group. wikipedia.org The initial cyclization product is an indoline, which is not isolated but undergoes spontaneous in situ oxidative heteroaromatization to the more stable indole. mdpi.commdpi.comnih.govresearchgate.net This oxidation is believed to occur via air oxidation. mdpi.com
A similar domino aza-Michael-SNAr-heteroaromatization sequence has been reported for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. mdpi.comnih.gov In this case, the reaction is initiated by the aza-Michael addition of a primary amine to a methyl 2-arylacrylate, followed by an intramolecular SNAr cyclization and subsequent oxidative heteroaromatization. mdpi.comnih.gov
| Reactants | Conditions | Key Steps | Product | Yield |
|---|---|---|---|---|
| Aldehyde, Primary amine, Methyl 2-(2-fluoro-5-nitrophenyl)acetate | K2CO3, DMF, 90-95 °C | Imine formation, Anion addition, SNAr cyclization, Air oxidation | Methyl 1,2,5-trisubstituted-1H-indole-3-carboxylate | Variable |
| Primary amine, Methyl 2-arylacrylate | K2CO3, DMF, 23-90 °C | Aza-Michael addition, SNAr cyclization, Oxidative heteroaromatization | C5-substituted 1-alkyl-1H-indole-3-carboxylic ester | 61-92% |
Three-component reactions provide a direct and efficient route to highly substituted indoles. A palladium-catalyzed three-component reaction of aryl iodides, alkynes, and diaziridinone has been developed for the synthesis of 2,3-disubstituted indoles. labxing.com This reaction is proposed to proceed through the formation of a C,C-palladacycle intermediate from the aryl iodide and alkyne, which then reacts with the diaziridinone to afford the indole. This method is highly efficient and exhibits broad substrate scope and excellent regioselectivity. labxing.com
Another notable three-component reaction for the synthesis of 3-substituted indoles involves the condensation of an indole, an aldehyde, and an active methylene compound. rsc.org Various catalysts and reaction conditions have been explored for this transformation, including the use of ionic liquids and microwave irradiation to improve yields and reduce reaction times. rsc.org
[3+2] Cyclization Strategies from Imines and Active Methylene Compounds
Conventional and Classical Indole Syntheses
The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for the synthesis of indoles. wikipedia.orgnumberanalytics.com The classical reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgjk-sci.comnih.gov The mechanism proceeds through a mdpi.commdpi.com-sigmatropic rearrangement of the enehydrazine tautomer of the arylhydrazone. wikipedia.orgnih.gov
The Fischer indole synthesis is particularly well-suited for the preparation of 2,3-disubstituted indoles, such as this compound. The reaction of phenylhydrazine (B124118) with ethyl benzoylacetate would initially form the corresponding hydrazone. Under acidic conditions, this intermediate would cyclize to afford the target indole. The choice of acid catalyst, which can be a Brønsted or Lewis acid, and the reaction conditions can significantly influence the yield and regioselectivity of the reaction, especially when using unsymmetrical ketones. thermofisher.comvedantu.com
Modern adaptations of the Fischer indole synthesis have focused on improving the reaction conditions and expanding its scope. For instance, a domino hydroamination/Fischer indole cyclization of 1-alkyl-1-phenylhydrazines with acetylene (B1199291) carboxylates has been developed for the synthesis of indole-2,3-dicarboxylates and 2-arylindole-3-carboxylates in a transition-metal-free, one-pot process. researchgate.net Additionally, environmentally friendly mechanochemical protocols using solid-state grinding have been developed to induce an effective Fischer indolization. rsc.org
| Reactants | Conditions | Key Features | Product |
|---|---|---|---|
| Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acid, Heat | Classical method, mdpi.commdpi.com-sigmatropic rearrangement | Substituted indole |
| 1-Alkyl-1-phenylhydrazine, Acetylene carboxylate | Acid catalyst | Domino hydroamination/cyclization, One-pot, Metal-free | Indole-2,3-dicarboxylate or 2-Arylindole-3-carboxylate |
| Arylhydrazine, Carbonyl compound | Oxalic acid, Dimethylurea, Ball-milling | Mechanochemical, Solvent-free, Environmentally friendly | Substituted indole |
Reactions Involving 2,3,4,5,6-Pentafluorobenzaldehyde and Dihydrobenzofuran Derivatives
A direct, well-established synthetic route for this compound utilizing the specific combination of 2,3,4,5,6-pentafluorobenzaldehyde and dihydrobenzofuran derivatives is not extensively documented in prominent chemical literature. However, the underlying chemical principles involving dearomative cycloaddition reactions of benzofuran (B130515) derivatives provide a conceptual basis for constructing complex heterocyclic systems. For instance, efficient dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans have been developed to afford various polycyclic frameworks containing the 2,3-dihydrobenzofuran (B1216630) core. nih.gov These reactions proceed under mild conditions and can produce complex structures like benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields. nih.gov
While not a direct synthesis of the target carboxylate, these methods highlight the utility of dihydrobenzofuran motifs in building fused indole-containing ring systems. The key steps often involve the generation of a reactive intermediate from a benzofuran derivative which then undergoes cyclization with a suitable partner. nih.govdoi.org Future research could potentially explore the adaptation of such strategies, perhaps by functionalizing the dihydrobenzofuran precursor or employing a highly electrophilic partner like pentafluorobenzaldehyde, to target the specific indole-3-carboxylate (B1236618) scaffold.
Decarboxylative Coupling Protocols
Decarboxylative coupling has emerged as a powerful strategy for carbon-carbon bond formation, utilizing readily available carboxylic acids as stable, non-toxic coupling partners. rsc.org This approach avoids the need for pre-functionalized organometallic reagents and generates carbon dioxide as the sole byproduct. Various transition metals, particularly palladium and gold, have been employed to catalyze such transformations on the indole core.
Palladium-catalyzed decarboxylative coupling reactions provide an efficient means to synthesize internal alkynes and other C-C coupled products. organic-chemistry.org These protocols often use catalysts like Palladium(II) acetate with specialized phosphine (B1218219) ligands such as Xphos. organic-chemistry.org The reaction of alkynyl carboxylic acids with aryl halides, for instance, can proceed under copper-free conditions to yield internal alkynes, which are versatile precursors for further functionalization into complex indole analogues. organic-chemistry.org This methodology is noted for its compatibility with a wide range of functional groups on the aryl halide partner. organic-chemistry.org
Gold(III) catalysis offers another effective route for the decarboxylative functionalization of indoles. A notable example is the gold(III)-catalyzed decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols in water. acs.org This method provides direct access to 3-benzylindoles, which are important structural motifs in pharmaceuticals. acs.org The reaction proceeds efficiently, demonstrating the potential of gold catalysis in forming C(sp²)-C(sp³) bonds on the indole scaffold through a decarboxylative pathway. acs.org
| Catalyst System | Coupling Partners | Key Features | General Yields |
|---|---|---|---|
| Palladium(II) acetate / Xphos | Alkynyl Carboxylic Acids + Aryl/Benzyl Halides | Copper-free conditions, broad substrate scope including aryl chlorides. | Moderate to Excellent |
| Gold(III) chloride / TPPMS | Indole-3-carboxylic Acids + Benzylic Alcohols | Performed in water, direct C3-benzylation. | Moderate to Excellent (50-93%) |
Routes from N,N-Dimethylaniline and Substituted Bromoacetates
A novel and highly efficient route for the synthesis of 1-methyl-1H-indole-3-carboxylate derivatives has been developed utilizing a copper(II)-catalyzed cross-dehydrogenative coupling. thieme-connect.comresearchgate.net This methodology employs N,N-dimethylaniline as the indole precursor and reacts it with a range of substituted phenyl bromoacetate (B1195939) derivatives. researchgate.net
The reaction is catalyzed by Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in the presence of tert-butyl hydroperoxide as an oxidant. researchgate.net The proposed mechanism involves the Cu(II) catalyst acting as a single electron transfer (SET) agent to oxidize N,N-dimethylaniline, forming an ammoniumyl (B1238589) radical cation. researchgate.net This intermediate promotes a hydrogen transfer, leading to an iminium species that is central to the formation of the indole ring. researchgate.net
This protocol is distinguished by its operational simplicity and effectiveness, providing good to excellent yields for a variety of substrates. thieme-connect.comresearchgate.net The reaction tolerates both electron-donating and electron-withdrawing groups on the phenyl ring of the bromoacetate, showcasing its broad applicability for generating diverse indole-3-carboxylate analogues. researchgate.net
| Substituted Phenyl Bromoacetate | Product Yield (%) |
|---|---|
| Phenyl bromoacetate | 85% |
| 4-Methylphenyl bromoacetate | 90% |
| 4-Methoxyphenyl bromoacetate | 88% |
| 4-Fluorophenyl bromoacetate | 75% |
| 4-Chlorophenyl bromoacetate | 72% |
| 4-Bromophenyl bromoacetate | 69% |
Data sourced from research on copper(II)-catalyzed synthesis of 1-methyl-1H-indole-3-carboxylate derivatives. researchgate.net
Mechanistic Investigations of Indole Forming Reactions and Transformations
Elucidation of Catalytic Reaction Pathways
Catalytic methods, particularly those employing transition metals, offer efficient and selective routes to complex indole (B1671886) structures. The elucidation of these catalytic cycles provides a roadmap of the bond-forming and-breaking events that constitute the reaction.
Palladium and copper catalysts are central to many modern indole syntheses. Their catalytic cycles, while distinct, share common principles of metal-mediated activation, coupling, and catalyst regeneration.
Palladium-Catalyzed Larock Indole Synthesis: The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction for producing 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu The accepted mechanism for forming a scaffold like Methyl 2-phenyl-1H-indole-3-carboxylate proceeds through several key steps:
Reduction of Precatalyst: The cycle begins with the reduction of the Pd(II) precatalyst, typically Pd(OAc)₂, to the active Pd(0) species. wikipedia.orgub.edu
Oxidative Addition: The ortho-iodoaniline undergoes oxidative addition to the Pd(0) center, forming an arylpalladium(II) intermediate. wikipedia.orgub.edu
Alkyne Coordination and Insertion: The alkyne coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond, creating a vinylic palladium intermediate. This step is crucial for determining the final regiochemistry of the product. wikipedia.org
Intramolecular Cyclization: The nitrogen atom of the aniline (B41778) derivative displaces the halide on the palladium intermediate, leading to the formation of a six-membered palladacycle. ub.edu
Reductive Elimination: The final step is a reductive elimination from the palladacycle, which forms the aromatic indole ring and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org
A modification of the classical Fischer indole synthesis also utilizes palladium catalysis, where N-arylhydrazones are coupled with other ketones, supporting the intermediacy of hydrazones in the traditional reaction pathway. wikipedia.org
Copper-Catalyzed Cyclization: Copper-catalyzed methods provide an alternative pathway for indole synthesis. One such approach involves a sequence of Chan-Lam coupling followed by a cross-dehydrogenative coupling reaction. rsc.org A plausible mechanism for a copper-catalyzed synthesis of 1-methyl-1H-indole-3-carboxylates involves the following:
Single Electron Transfer (SET): The Cu(II) catalyst acts as a single-electron transfer agent to oxidize a starting material like N,N-dimethylaniline, forming an ammoniumyl (B1238589) radical cation. researchgate.net
Intermediate Formation: Subsequent steps can involve the formation of an iminium intermediate. researchgate.net
Nucleophilic Attack and Cyclization: An electrophilic attack occurs at the 3-position of the forming indole structure, generating an intermediate that undergoes nucleophilic addition of the amino group to the iminium moiety. researchgate.net
Oxidation and Deprotonation: The cycle concludes with an aerobic copper-catalyzed single-electron oxidation and deprotonation to yield the final indole product. researchgate.net
| Catalyst System | Key Mechanistic Steps |
| Palladium | 1. Pd(II) to Pd(0) reduction2. Oxidative addition of o-iodoaniline3. Alkyne coordination and migratory insertion4. Intramolecular N-attack to form palladacycle5. Reductive elimination to form indole and regenerate Pd(0) wikipedia.orgub.edu |
| Copper | 1. Cu(II) mediated Single Electron Transfer (SET) oxidation2. Formation of radical cation and iminium intermediates3. Intramolecular electrophilic/nucleophilic attack4. Aerobic oxidation and deprotonation researchgate.net |
Oxidants and bases are not merely additives but play integral mechanistic roles in many indole-forming catalytic cycles.
In palladium-catalyzed intramolecular oxidative coupling reactions, an oxidant such as Copper(II) acetate (B1210297) (Cu(OAc)₂) is often required. mdpi.com In these systems, the palladium catalyst facilitates the C-H activation and cyclization, but it is the copper(II) species that serves as the terminal oxidant to regenerate the active Pd(II) catalyst, allowing the cycle to continue.
Bases, such as potassium carbonate (K₂CO₃) or sodium carbonate, are crucial in reactions like the Larock indole synthesis. wikipedia.orgmdpi.com Their primary role is to facilitate the deprotonation of the aniline nitrogen during the cyclization step. This deprotonation increases the nucleophilicity of the nitrogen, promoting its attack on the palladium-bound vinyl group to form the key six-membered palladacycle intermediate. wikipedia.orgub.edu In some palladium-catalyzed reactions, carboxylate additives can also assist in the aminopalladation step. nih.gov
Stereochemical Aspects and Regioselectivity in Indole Synthesis
For unsymmetrical alkynes, the Larock heteroannulation is highly site-selective. nih.gov The regioselectivity is determined during the migratory insertion step, where the alkyne inserts into the aryl-palladium bond. wikipedia.org A consistent observation is that the reaction generally favors the formation of the product where the bulkier substituent of the alkyne resides at the C-2 position of the resulting indole ring. ub.edunih.gov This selectivity is critical for synthesizing specifically substituted indoles like this compound, ensuring the phenyl group is positioned at C-2. This regiochemical outcome can be controlled by using bulky directing groups, such as silyl (B83357) groups, which can later be removed. nih.gov
Computational studies have further illuminated the origins of this selectivity, suggesting that distortion energies required to achieve the transition state geometry control the regiochemical outcome in nucleophilic additions to aryne intermediates like indolynes. nih.govacs.org
Kinetic Isotope Effect (KIE) Studies in C-H Activation
The kinetic isotope effect (KIE), determined by comparing the reaction rates of substrates containing light (e.g., hydrogen) and heavy (e.g., deuterium) isotopes (kH/kD), is a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps. pkusz.edu.cn In the context of indole synthesis involving C-H activation, KIE studies can reveal whether the C-H bond cleavage is involved in the slowest step of the reaction. pkusz.edu.cn
| Reaction Type | Observed KIE (kH/kD) | Mechanistic Implication |
| Rh(III)-Catalyzed Annulation of Indoles acs.org | 1.17 | C-H bond cleavage is not the rate-limiting step. |
| C7 C-H Activation of Indole researchgate.net | 1.2 | C-H cleavage is fast and not involved in the rate-determining step. |
Identification and Characterization of Reaction Intermediates
The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed mechanistic pathway. In many indole syntheses, key intermediates have been proposed and, in some cases, characterized.
The classical Fischer indole synthesis proceeds through well-established intermediates. The initial reaction between a phenylhydrazine (B124118) and a ketone or aldehyde forms a phenylhydrazone , which then tautomerizes to an enamine (or 'ene-hydrazine'). wikipedia.orgmdpi.com Following protonation, a nih.govnih.gov-sigmatropic rearrangement occurs, leading to a diimine intermediate. This species then cyclizes to form an aminoacetal (or aminal), which eliminates ammonia (B1221849) to yield the final aromatic indole. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org
Computational Probing of Transition States and Energetic Profiles
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the energetic landscapes of complex reactions. These studies allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway.
For indole-related syntheses, computational studies have been used to:
Predict Regioselectivity: Calculations can determine the activation barriers for competing reaction pathways. For instance, studies on nucleophilic additions to indolynes have shown that distortion energies—the energy required to deform the reactants into their transition state geometries—can effectively predict the regioselectivity of the reaction. nih.govacs.org
Elucidate Reaction Mechanisms: By calculating the free energies of all species along a proposed reaction pathway, the most energetically favorable route can be identified. This has been applied to reactions like the regioselective nitration of indoles to understand the complete reaction pathway and the role of reagents. nih.gov
Characterize Molecular Properties: DFT and other methods are used to optimize the geometries of molecules like indole and calculate their electronic spectra and rotational constants, which can be compared with experimental data to validate the computational models. researchgate.netnih.gov
These computational models provide insights into the stability of transition states and the factors that control activation barriers, complementing experimental studies and guiding the design of more efficient catalysts and reaction conditions. ic.ac.uk
Examination of Factors Governing Reaction Efficiency and Selectivity (e.g., Steric Hindrance, Electronic Effects of Substituents)
Steric Hindrance:
The spatial arrangement and bulk of substituent groups on the reacting molecules can significantly impede or alter the course of a reaction. In indole syntheses, steric hindrance can affect the approach of reactants, the formation of key intermediates, and the stability of transition states.
For instance, in the Larock indole synthesis , which involves the palladium-catalyzed annulation of an o-iodoaniline with an alkyne, the regioselectivity is often governed by the steric bulk of the alkyne substituents. Generally, the reaction favors the formation of the indole isomer where the more sterically demanding group on the alkyne is located at the 2-position of the indole ring. This is attributed to the migratory insertion step where the larger group preferentially positions itself away from the aniline ring in the transition state to minimize steric strain. However, when the substituents on the alkyne have similar steric demands, a mixture of regioisomers may be produced. nih.gov
The Bischler-Möhlau indole synthesis , which forms 2-arylindoles from α-bromo-acetophenones and anilines, is also sensitive to steric effects. While modern variations such as microwave-assisted, solvent-free methods have improved yields, the nature of the substituents on both reactants plays a role. sciforum.netorganic-chemistry.org Research has shown that a variety of substituted phenacyl bromides and anilines can be used to generate 2-arylindoles. While the yields are generally good, highly hindered substrates may react more slowly or require more forcing conditions.
Electronic Effects of Substituents:
The electronic nature of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—profoundly impacts the reactivity of the starting materials and the stability of intermediates. These effects are often transmitted through resonance and inductive effects.
In the Fischer indole synthesis , the reaction proceeds through a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement of a phenylhydrazone intermediate. The electronic nature of substituents on the phenylhydrazine ring can significantly influence the rate of this key step. Electron-donating groups on the aromatic ring increase the electron density of the enamine moiety, which can facilitate the rearrangement and accelerate the reaction. Conversely, strong electron-withdrawing groups, such as a nitro group, can deactivate the aromatic ring, making the cyclization step more difficult and sometimes leading to lower yields or requiring harsher reaction conditions. nih.gov For example, the reaction of p-nitrophenylhydrazine hydrochloride with isopropyl methyl ketone in acetic acid and hydrochloric acid resulted in a modest 30% yield of the corresponding indolenine, whereas tolylhydrazines generally provide higher yields under milder conditions. nih.gov
The Larock synthesis also displays strong electronic effects on selectivity, particularly with unsymmetrical diarylacetylenes. A study on the synthesis of 2,3-diarylindoles demonstrated a clear correlation between the electronic properties of the substituents on one of the aryl rings of the alkyne and the resulting regioselectivity. Diarylacetylenes with electron-withdrawing substituents predominantly yielded indoles with the substituted phenyl group at the 2-position. In contrast, those bearing electron-donating groups favored the formation of the isomer with the substituted phenyl moiety at the 3-position. researchgate.net This selectivity is rationalized by the electronic influence on the stability of the intermediates in the catalytic cycle.
Similarly, in a palladium-catalyzed intramolecular oxidative coupling to form 2-methyl-1H-indole-3-carboxylate derivatives, the electronic nature of substituents on the aniline precursor influenced the reaction outcome. While a range of enamines with both electron-donating (e.g., -CH₃, -OPh) and electron-withdrawing (e.g., -Cl, -Br) groups on the aromatic ring were converted to the corresponding indoles in high yields under microwave irradiation, strongly electron-withdrawing groups like a nitro (-NO₂) group presented a challenge. The synthesis of methyl 2-methyl-5-nitro-1H-indole-3-carboxylate was significantly lower in yield under standard heating but was improved dramatically with microwave assistance, indicating that the deactivating effect of the nitro group could be overcome with enhanced reaction conditions. mdpi.com
The following tables present data from studies on the Bischler-Möhlau and a palladium-catalyzed indole synthesis, illustrating the impact of various substituents on reaction yields.
Interactive Data Tables
Table 1: Substituent Effects in the One-Pot, Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles
| Substituent on Aniline (R¹) | Substituent on Phenacyl Bromide (R²) | Product | Overall Yield (%) |
| H | H | 2-Phenylindole | 75 |
| 4-Me | H | 5-Methyl-2-phenylindole | 72 |
| 4-OMe | H | 5-Methoxy-2-phenylindole | 73 |
| 4-Cl | H | 5-Chloro-2-phenylindole | 70 |
| H | 4-Me | 2-(p-Tolyl)indole | 74 |
| H | 4-OMe | 2-(4-Methoxyphenyl)indole | 75 |
| H | 4-Cl | 2-(4-Chlorophenyl)indole | 72 |
| H | 4-Br | 2-(4-Bromophenyl)indole | 71 |
| H | 4-NO₂ | 2-(4-Nitrophenyl)indole | 68 |
Table 2: Influence of Substituents on the Pd-Catalyzed Synthesis of Methyl 2-Methyl-1H-indole-3-carboxylates
This table details the yields of various substituted methyl 2-methyl-1H-indole-3-carboxylates via a microwave-assisted, palladium-catalyzed intramolecular oxidative coupling. The electronic nature of the substituent on the starting aniline derivative has a noticeable effect on the reaction's success. mdpi.com
| Substituent on Aniline Ring | Position | Product | Yield (%) |
| 6-Br | Bromo | Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate | 93 |
| 5-Cl | Chloro | Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | 95 |
| 5,7-diCl | Dichloro | Methyl 5,7-dichloro-2-methyl-1H-indole-3-carboxylate | 96 |
| 5-NO₂ | Nitro | Methyl 5-nitro-2-methyl-1H-indole-3-carboxylate | 91 |
| 5,6-diMe | Dimethyl | Methyl 5,6-dimethyl-2-methyl-1H-indole-3-carboxylate | 94 |
| 6-OPh | Phenoxy | Methyl 2-methyl-6-phenoxy-1H-indole-3-carboxylate | 94 |
Reactivity and Derivatization Chemistry of Methyl 2 Phenyl 1h Indole 3 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. In an unsubstituted indole, the C3 position is the most nucleophilic and, therefore, the primary site of electrophilic substitution. However, in Methyl 2-phenyl-1H-indole-3-carboxylate, the C3 position is already substituted with an electron-withdrawing methyl carboxylate group. This group deactivates the pyrrole (B145914) ring towards electrophilic attack and directs incoming electrophiles to the benzene (B151609) portion of the indole nucleus. The phenyl group at the C2 position can also influence the electron distribution within the indole ring system.
Halogenation Studies
The halogenation of indoles is a fundamental transformation for introducing functional handles for further derivatization. For this compound, electrophilic halogenation is expected to occur on the carbocyclic ring. The regioselectivity of this reaction is dictated by the directing effects of the fused pyrrole ring and any substituents present on the benzene ring.
Common halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and molecular halogens (Br₂, Cl₂) in the presence of a Lewis acid are typically employed. The reaction conditions, including the solvent and temperature, can be optimized to control the extent of halogenation and the formation of mono- or poly-halogenated products. Research on analogous 2,3-disubstituted indoles suggests that halogenation will preferentially occur at the C5 or C6 positions, with the exact distribution depending on the electronic nature of the substituents and the reaction conditions.
Table 1: Halogenation of Indole Derivatives
| Halogenating Agent | Indole Substrate | Position of Halogenation | Reference |
| N-Bromosuccinimide | 2-Trifluoromethylindole | C3 | mdpi.com |
| Bromine | 2-Trifluoromethylindole | C3, then C5 | mdpi.com |
Nitration Chemistry
The introduction of a nitro group onto the indole scaffold is a valuable transformation, as the nitro group can be further converted into other functional groups, such as an amino group. The nitration of indoles is typically carried out using a mixture of nitric acid and sulfuric acid. However, due to the acid sensitivity of the indole ring, milder nitrating agents are often preferred.
For this compound, the electron-withdrawing nature of the C3-ester group directs the nitration to the benzene ring. Studies on the nitration of indoles with electron-withdrawing groups at the C3 position have shown that the major products are typically the 5-nitro and 6-nitro isomers. umn.edu The ratio of these isomers is influenced by the reaction conditions and the specific nitrating agent used. A non-acidic and metal-free method for the regioselective nitration of indoles using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) has been developed, which may offer a milder alternative for sensitive substrates. nih.gov
Table 2: Nitration of Electronegatively Substituted Indoles
| Indole Substrate | Nitrating Agent | Major Products | Reference |
| 3-Acetylindole | Conc. HNO₃ | 6-Nitro and 4-Nitro derivatives | umn.edu |
| Indole-3-carbonitrile | Conc. HNO₃ | 6-Nitro and 4-Nitro derivatives | umn.edu |
| Ethyl indole-2-carboxylate | Conc. HNO₃ | 4-Nitro and 6-Nitro derivatives | umn.edu |
This table provides examples of nitration on indoles with electron-withdrawing groups, suggesting the likely positions of nitration for this compound.
Sulfonation Processes
Sulfonation of indoles introduces a sulfonic acid group, which can enhance water solubility and provide a site for further chemical modification. The reaction is typically performed using concentrated sulfuric acid or oleum. As with other electrophilic aromatic substitution reactions on this compound, sulfonation is expected to occur on the benzene ring.
The directing effects of the indole nitrogen and the C3-ester group will influence the position of sulfonation, with the C5 and C6 positions being the most probable sites of attack. The harsh conditions often required for sulfonation can lead to side reactions, and thus, careful control of the reaction temperature and the strength of the sulfonating agent is crucial. Milder sulfonating agents or alternative strategies, such as copper-mediated C4-H sulfonylation via a transient directing group, have been developed for indoles, although their applicability to the specific substrate of interest requires further investigation. biosynth.com
Oxidation Reactions and Product Characterization
The oxidation of the indole ring can lead to a variety of products, depending on the oxidant and the reaction conditions. A key transformation is the oxidation to indole-2,3-dione (isatin) derivatives, which are valuable synthetic intermediates.
Transformation to Indole-2,3-dione Derivatives
The conversion of indoles to isatins typically involves the oxidation of the C2-C3 double bond. However, for 2,3-disubstituted indoles like this compound, this transformation is more challenging and can lead to different products. The oxidation of 2,3-disubstituted indoles with reagents like m-chloroperbenzoic acid has been reported to yield o-aminophenol derivatives or dimeric products rather than the corresponding indole-2,3-diones. rsc.org
Direct oxidation methods for converting indoles to isatins often utilize reagents such as N-bromosuccinimide in dimethyl sulfoxide (B87167) or I₂/TBHP. researchgate.netresearchgate.net However, these methods are generally applied to indoles that are unsubstituted at the C2 and C3 positions. The synthesis of an isatin (B1672199) from a 2,3-disubstituted indole would require a method that can selectively oxidize the C2 and C3 positions without cleaving the indole ring.
Functionalization of the Ester Group
The ester functionality at the C3 position is a versatile handle for introducing a variety of other functional groups through nucleophilic acyl substitution reactions.
Hydrolysis to Carboxylic Acids
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-phenyl-1H-indole-3-carboxylic acid, is a fundamental transformation that opens up further derivatization possibilities. This reaction is typically achieved under basic conditions. A common procedure involves heating the ester in a mixture of an alcohol, such as methanol (B129727) or ethanol, and an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction progress is monitored until completion, after which acidification of the reaction mixture precipitates the carboxylic acid product.
Microwave-mediated hydrolysis can significantly accelerate this process, often leading to shorter reaction times and improved yields. This method is particularly advantageous for high-throughput synthesis applications.
| Base | Solvent | Conditions | Product |
| Potassium Hydroxide | Aqueous Methanol | Reflux | 2-phenyl-1H-indole-3-carboxylic acid |
| Sodium Hydroxide | Aqueous Ethanol | Reflux | 2-phenyl-1H-indole-3-carboxylic acid |
Amidation to Hydrazides and other Amine Derivatives
The conversion of this compound to its corresponding hydrazide, 2-phenyl-1H-indole-3-carbohydrazide, is a valuable synthetic step for the preparation of various biologically active compounds. This transformation is typically accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol. The reaction mixture is heated at reflux for several hours, and upon cooling, the hydrazide product often crystallizes directly from the solution or can be precipitated by the addition of water. researchgate.netnih.gov
The resulting hydrazide is a key intermediate that can be further derivatized, for example, by condensation with aldehydes and ketones to form hydrazones, or by reaction with various electrophiles to generate a wide range of amide and other nitrogen-containing derivatives.
| Reagent | Solvent | Temperature | Product |
| Hydrazine Hydrate | Ethanol | Reflux | 2-phenyl-1H-indole-3-carbohydrazide |
N-Substitution and Rearrangement Reactions
The nitrogen atom of the indole ring is a site for further functionalization through alkylation and arylation reactions. Additionally, the enamine-like character of the indole ring can be exploited in rearrangement reactions.
Alkylation and Arylation at the Indole Nitrogen
The N-H proton of the indole nucleus can be readily substituted with a variety of alkyl and aryl groups. N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. Common bases used for this purpose include sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). More recently, catalytic methods have been developed. For instance, indium(III) triflate has been shown to be an effective catalyst for the N-alkylation of 2,3-disubstituted indoles with p-quinone methides under mild conditions. acs.org
N-arylation of indoles, which is a more challenging transformation, can be accomplished using transition metal-catalyzed cross-coupling reactions. Copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations are the most common methods. For example, the N-arylation of indoles with aryl halides can be effectively catalyzed by copper(I) iodide in the presence of a suitable ligand, such as trans-1,2-cyclohexanediamine, and a base like potassium phosphate (B84403). acs.org Similarly, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are also highly effective for this transformation. mdpi.com
| Reaction Type | Reagents | Catalyst | Base | Solvent |
| N-Alkylation | Alkyl Halide | - | Sodium Hydride | DMF or THF |
| N-Alkylation | p-Quinone Methide | Indium(III) Triflate | - | THF |
| N-Arylation | Aryl Halide | Copper(I) Iodide / Ligand | Potassium Phosphate | Dioxane |
| N-Arylation | Aryl Halide | Pd2(dba)3 / Phosphine Ligand | Sodium tert-butoxide | Toluene |
Rearrangements Involving Enamine Thianthrenium Salts
A more complex and synthetically powerful transformation involving the indole nucleus is the rearrangement of enamine thianthrenium salts. This methodology provides a route to highly substituted indoles. The reaction proceeds through the formation of an enamine from the indole, which is then converted to a thianthrenium salt. A facile base-mediated cyclization and rearrangement of these salts leads to the construction of the indole core. This process involves the sequential cleavage of two carbon-sulfur bonds and the formation of new carbon-nitrogen and carbon-carbon bonds. acs.orgacs.org This method is particularly valuable for the late-stage functionalization of complex molecules containing an enamine moiety.
The proposed mechanism involves an initial intramolecular nucleophilic attack of the enamine nitrogen onto the thianthrenium sulfur, leading to a nine-membered heterocyclic intermediate. Subsequent tautomerization and radical-mediated cleavage of a C-S bond, followed by intramolecular C-C bond formation, ultimately yields the rearranged indole product. acs.org
| Starting Material | Reagents | Conditions | Product |
| Enamine Thianthrenium Salt | Base (e.g., NaHCO3) | Heat (e.g., 120 °C) | Substituted Indole |
Spectroscopic and Structural Elucidation of Methyl 2 Phenyl 1h Indole 3 Carboxylate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. High-field NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, leading to the complete structural determination of Methyl 2-phenyl-1H-indole-3-carboxylate.
High-Field Proton (¹H) NMR Characterization
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The spectrum is characterized by signals in the aromatic region, typically between δ 7.0 and 8.5 ppm, and a singlet for the methyl ester protons in a more upfield region.
The protons of the indole (B1671886) ring and the 2-phenyl substituent exhibit characteristic chemical shifts and coupling patterns. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm. The protons on the benzo-fused portion of the indole ring (positions 4, 5, 6, and 7) and the protons of the 2-phenyl group give rise to a complex multiplet pattern due to spin-spin coupling. The methyl protons of the ester group at position 3 are expected to appear as a sharp singlet, typically around δ 3.9 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Indole N-H | > 8.0 | br s |
| Aromatic H (Indole & Phenyl) | 7.0 - 8.2 | m |
| Methyl (-OCH₃) | ~ 3.9 | s |
Note: br s = broad singlet, m = multiplet, s = singlet. Predicted values are based on typical ranges for similar structures.
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons of the indole and phenyl rings, and the methyl carbon of the ester.
The carbonyl carbon (C=O) of the methyl carboxylate group is expected to resonate at a significantly downfield chemical shift, typically in the range of 165-175 ppm. The sp²-hybridized carbons of the aromatic rings will appear in the region of 110-140 ppm. The carbon atom of the methyl group (-OCH₃) will be observed at a much higher field, generally around 50-55 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 165 - 175 |
| Aromatic C (Indole & Phenyl) | 110 - 140 |
| C3 (Indole) | ~ 105 |
| C2 (Indole) | ~ 138 |
| Methyl (-OCH₃) | 50 - 55 |
Note: Predicted values are based on typical ranges for similar structures.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other. Cross-peaks in the COSY spectrum connect signals from protons that are on adjacent carbons, which is invaluable for tracing the connectivity within the aromatic spin systems of the indole and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum allows for the direct assignment of carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. For instance, the carbonyl carbon can be identified through its correlation with the methyl protons of the ester.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound. The calculated exact mass for the molecular formula C₁₆H₁₃NO₂ is 251.0946 g/mol . An HRMS experiment would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 252.1025 |
| [M+Na]⁺ | 274.0844 |
Note: M refers to the molecular species C₁₆H₁₃NO₂.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the indole, the C=O bond of the ester, and the C-H and C=C bonds of the aromatic rings.
A prominent absorption band for the N-H stretching vibration of the indole ring is expected in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the ester group will give rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester will also be present, typically in the 1000-1300 cm⁻¹ range.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indole) | Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | > 3000 |
| C=O (Ester) | Stretch | 1700 - 1725 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
X-ray Crystallography for Definitive Solid-State Structure
This section would typically present the definitive solid-state structure of the title compound as determined by single-crystal X-ray diffraction. However, due to the lack of available crystallographic data, this analysis cannot be performed.
A data table presenting these dihedral angles cannot be generated without experimental data.
In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions. The indole N-H group is a classic hydrogen bond donor, and the carbonyl oxygen of the ester is a potential hydrogen bond acceptor. Therefore, N-H···O=C hydrogen bonds would be a primary anticipated interaction, potentially linking molecules into chains, dimers, or more complex networks.
Additionally, the presence of two aromatic rings (the indole system and the phenyl group) suggests the possibility of π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract one another, are a significant cohesive force in the packing of many aromatic compounds. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing.
A data table detailing the geometry of these potential intermolecular interactions cannot be compiled in the absence of a solved crystal structure.
Theoretical and Computational Studies of Methyl 2 Phenyl 1h Indole 3 Carboxylate Systems
Quantum Chemical Calculations for Electronic Structure Analysis
No dedicated studies on the quantum chemical properties of Methyl 2-phenyl-1H-indole-3-carboxylate were identified. Such calculations are fundamental to understanding a molecule's behavior.
Frontier Molecular Orbital (FMO) Theory Applications
There is no available research detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their distribution for this compound. This information is essential for predicting the molecule's reactivity, electronic transitions, and charge transfer characteristics.
Reactivity Index Predictions (e.g., Fukui Functions)
Specific predictions of local reactivity for this compound using reactivity descriptors like Fukui functions have not been published. These calculations help identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
Reaction Pathway Modeling and Energy Landscape Mapping
Computational modeling of reaction pathways involving this compound is another area lacking published data. While the compound itself is mentioned as a product in synthetic studies, the underlying reaction mechanisms have not been elucidated through computational means. cardiff.ac.uk
Computational Elucidation of Transition States and Intermediates
There are no reports on the computational modeling of transition states or intermediates related to the synthesis or reactions of this compound. These studies are vital for understanding reaction kinetics and mechanisms at a molecular level.
Conformational Analysis and Stability Studies
While computational studies on the rotational barriers of some indole (B1671886) derivatives have been conducted to understand the energy required to restrict rotation around key single bonds, specific data for this compound is absent. etamu.edu Such analysis would be crucial to determine the preferred three-dimensional structure, particularly the dihedral angle between the indole and the 2-phenyl ring, which can significantly influence its biological activity.
Applications of Methyl 2 Phenyl 1h Indole 3 Carboxylate in Complex Organic Synthesis
As a Versatile Scaffold for the Construction of Diverse Heterocyclic Systems
The functional groups of Methyl 2-phenyl-1H-indole-3-carboxylate, namely the ester, the N-H of the indole (B1671886) ring, and the aromatic rings, provide multiple handles for synthetic manipulation. This allows the core indole structure to be used as a scaffold upon which new rings can be constructed, leading to a variety of fused and linked heterocyclic systems.
A common strategy involves the conversion of the methyl ester into a more reactive intermediate. For example, treatment of the ester with hydrazine (B178648) hydrate (B1144303) readily yields the corresponding 2-phenyl-1H-indole-3-carbohydrazide . This carbohydrazide (B1668358) is a potent binucleophile and a key precursor for numerous five-membered heterocycles. nih.gov Research on analogous indole carbohydrazides has shown that they undergo cyclocondensation reactions with various electrophiles. For instance, reaction with thioglycolic acid can produce 4-oxo-thiazolidine derivatives, while condensation with ethyl acetoacetate (B1235776) can be used to construct pyrazole (B372694) rings. bipublication.comresearchgate.net
Another synthetic route involves the hydrolysis of the methyl ester to 2-phenyl-1H-indole-3-carboxylic acid . This carboxylic acid can then participate in condensation reactions to form larger heterocyclic systems. A notable example is the reaction with ortho-diaminoarenes, such as o-phenylenediamine, to construct 2-(1H-indol-3-yl)-1H-benzimidazole derivatives. google.com This method provides a direct linkage between the indole and benzimidazole (B57391) scaffolds, both of which are important pharmacophores.
Table 1: Synthesis of Heterocyclic Systems from Indole-3-Carboxylate (B1236618) Derivatives This table summarizes transformations using the indole-3-carboxylate scaffold to build new heterocyclic rings. The examples are based on established reactivity for analogous indole systems.
| Starting Material Derivative | Reagent(s) | Resulting Heterocyclic System |
| 2-Phenyl-1H-indole-3-carbohydrazide | Substituted Aldehydes | N'-Benzylidene-carbohydrazides |
| 2-Phenyl-1H-indole-3-carbohydrazide | Thioglycolic Acid | 4-Oxo-thiazolidines |
| 2-Phenyl-1H-indole-3-carboxylic acid | o-Phenylenediamine | 2-(Indol-3-yl)benzimidazoles |
Role as Key Intermediates in Multi-Step Organic Transformations
Beyond serving as a foundational scaffold, this compound and its derivatives function as crucial intermediates in longer, multi-step synthetic sequences. These sequences often target complex natural products or pharmaceutically active molecules where the indole nucleus is a core structural feature.
One of the most significant applications of indole-3-carboxylate derivatives is in the synthesis of tryptamines . nih.gov The general synthetic pathway involves the reduction of the C3-ester group to a hydroxymethyl group, its conversion to a leaving group (e.g., a halide), followed by displacement with a nitrogen nucleophile (like cyanide, which is then reduced) or direct conversion to an aminoethyl group. chemicalbook.comtci-thaijo.org Tryptamines are not only important neurotransmitters but also serve as the biosynthetic precursors to a vast family of complex indole alkaloids and numerous pharmaceutical agents. nih.govgoogle.com
Furthermore, indole-3-carboxylic acids and their esters have been identified as key intermediates for the synthesis of molecules with specific biological activities, such as mast cell tryptase inhibitors. mdpi.com The indole-carboxylate moiety is assembled early in the synthesis and then carried through several steps before final modifications yield the target inhibitor. In another example of constructing complex fused systems, indole carboxylate derivatives can be elaborated through reactions like the Barton–Zard synthesis, which has been used to prepare pyrrolo[3,4-b]indole (B14762832) structures from a 3-nitro-indole carboxylate intermediate. nih.gov This highlights the role of the carboxylate as a handle for directing further ring-forming reactions.
Table 2: this compound as a Key Intermediate This table outlines key multi-step transformations where the indole-3-carboxylate scaffold is a central intermediate.
| Intermediate | Transformation Sequence | Target Molecule Class | Significance |
| Indole-3-carboxylate | Reduction, Functionalization, Amination | Tryptamines | Precursors to alkaloids and pharmaceuticals |
| Indole-3-carboxylate | Multi-step elaboration | Mast Cell Tryptase Inhibitors | Biologically active molecules |
| Nitrated Indole-3-carboxylate | Barton-Zard Reaction | Pyrrolo[3,4-b]indoles | Complex fused heterocyclic systems |
Integration into Chiral Ligand and Catalyst Design (General Indole Framework)
The indole scaffold is recognized as a "privileged" structure in medicinal chemistry and has gained significant prominence in the field of asymmetric catalysis. nih.gov While specific applications of this compound itself are not extensively documented in this context, the general indole framework is a cornerstone in the design of novel chiral ligands and organocatalysts. researchgate.netacs.orgnih.gov
The development of organocatalytic asymmetric reactions to create chiral indole-based heterocycles is a major area of research. acs.orgnih.gov Chemists have designed and developed versatile indole-based platform molecules, such as vinylindoles and indolylmethanols, which are used to construct a wide range of chiral heterocyclic scaffolds with high efficiency and enantioselectivity. researchgate.netacs.org These resulting chiral molecules often possess potent biological or catalytic activities themselves. nih.gov
A key strategy involves the creation of axially chiral indole scaffolds. Atropisomerism, or axial chirality arising from restricted rotation, is a feature that has been successfully exploited in ligand design. researchgate.net Methods have been established for the catalytic asymmetric construction of axially chiral indolyl-pyrroloindoles and other indole-based scaffolds bearing stable stereogenic axes. nih.govacs.org These rigid, well-defined three-dimensional structures are highly effective at inducing stereoselectivity in chemical reactions. A prime example is the development of a class of C₂-symmetric, spirocyclic compounds named SPINDOLEs , which are synthesized from inexpensive indoles. nih.gov These SPINDOLE frameworks have been successfully used to create diverse and highly selective chiral ligands and catalysts for reactions such as hydrogenation, allylic alkylation, and Michael additions. nih.gov
Table 3: The Indole Framework in Chiral Ligand and Catalyst Design This table provides an overview of strategies employing the general indole scaffold in asymmetric catalysis.
| Design Strategy | Indole-Based Platform | Resulting Structure/Application |
| Asymmetric Cycloaddition/Cyclization | Vinylindoles, Indolylmethanols | Chiral five- to seven-membered heterocycles |
| Atroposelective Construction | 3,3'-Bisindoles, N-Arylindoles | Axially chiral bi-indole and indolyl-pyrroloindole scaffolds |
| Spirocyclic Scaffold Design | Indole and Acetone | C₂-symmetric SPINDOLEs for various catalytic reactions |
Green Chemistry Principles and Sustainable Approaches in Indole 3 Carboxylate Synthesis
Microwave-Assisted Synthetic Methodologies
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indole (B1671886) derivatives. nih.gov This method utilizes microwave radiation to heat reactants directly and efficiently, often leading to significant improvements over conventional heating methods. numberanalytics.com
One of the primary advantages of microwave-assisted synthesis is the dramatic reduction in reaction times, which contributes to energy efficiency. numberanalytics.com For instance, the palladium-catalyzed intramolecular oxidative coupling to produce 2-methyl-1H-indole-3-carboxylate derivatives has been shown to be significantly faster under microwave irradiation compared to conventional heating. mdpi.com In one study, a reaction that required 16 hours at 80°C using an oil bath was completed in just 3 hours at 60°C with microwave heating, resulting in an enhanced yield of 94%. mdpi.com This acceleration is attributed to the efficient and rapid heating of the polar molecules in the reaction mixture by microwaves. tandfonline.com The Fischer indole synthesis, a classical method for preparing indoles, has also been adapted to microwave conditions, with some reactions being completed in as little as 30 seconds, demonstrating a 385-fold acceleration in reaction rate. chemicaljournals.com
The following table illustrates the significant reduction in reaction time achieved through microwave-assisted synthesis compared to conventional methods for indole-3-carboxylate (B1236618) derivatives.
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) - Microwave | Reference |
| Pd-catalyzed cyclization | 16 hours | 3 hours | 94 | mdpi.com |
| Fischer Indole Synthesis | Several hours | 30 seconds | High | chemicaljournals.com |
| Madelung Indole Synthesis | High temperatures, long duration | 20 minutes | 64 | sciforum.net |
Solvent-Free and Reduced-Solvent Reaction Conditions
A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free, or solid-state, reactions represent an ideal approach in this regard.
Microwave irradiation has been successfully combined with solvent-free conditions for the synthesis of 2-arylindoles via the Bischler indole synthesis. organic-chemistry.org In this method, a solid-state reaction between anilines and phenacyl bromides is followed by microwave irradiation for 45-60 seconds, completely avoiding the use of organic solvents. organic-chemistry.org Similarly, a solvent-free Madelung indole synthesis has been achieved using potassium tert-butoxide as a base under microwave irradiation, offering a cleaner alternative to the classical high-temperature reaction. sciforum.net Research has also demonstrated the synthesis of indole derivatives using biosynthesized ZnO-CaO nanoparticles under solvent-free conditions. scientific.net
Development and Application of Green Catalysts
The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of indole-3-carboxylate synthesis, significant progress has been made in the areas of nanocatalysis and metal-free catalytic systems.
Nanoparticles offer a high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. Various nanocatalysts have been explored for the synthesis of indole derivatives, demonstrating high efficiency and potential for recyclability.
ZnO-CaO Nanoparticles : Biosynthesized ZnO-CaO nanoparticles have been used as a highly efficient catalyst for the synthesis of indole derivatives. scientific.net
Ruthenium Nanocatalyst (RuNC) : A surfactant-free ruthenium nanocatalyst has been developed for the regioselective C3-alkenylation of indoles. This heterogeneous catalyst is recyclable and has been shown to be effective in various transformations. nih.gov
Lanthanum Oxide Nanoparticles : A hybrid material of multi-walled carbon nanotubes and lanthanum oxide nanoparticles ((MWCNTs)-COOH/La2O3) has been used as an efficient catalyst for the synthesis of indole derivatives under mild conditions. nanochemres.org
Magnetic Carbon Nitride Nanosheets : Magnetic nanosheets of carbon nitride incorporating SbCl3@Fe3O4 have been developed as a reusable catalyst for the synthesis of spiro[indole-quinazoline] derivatives. jsynthchem.com
The following table summarizes various nanocatalysts used in indole synthesis and their key features.
| Nanocatalyst | Synthesis Application | Key Features | Reference |
| ZnO-CaO | General indole derivatives | Biosynthesized, solvent-free conditions | scientific.net |
| RuNC | C3-alkenylation of indoles | Surfactant-free, recyclable, heterogeneous | nih.gov |
| (MWCNTs)-COOH/La2O3 | General indole derivatives | Mild reaction conditions, good yields | nanochemres.org |
| SbCl3@Fe3O4 /g C3N4 | Spiro[indole-quinazoline] derivatives | Magnetic, reusable, high stability | jsynthchem.com |
While metal catalysts are highly effective, they can be expensive and pose toxicity and environmental concerns. This has driven the development of metal-free catalytic systems for indole synthesis.
A notable example is the visible-light-induced carbonylation of indoles with phenols to produce indole-3-carboxylates. This method uses elementary iodine as a photosensitive initiator, avoiding the need for transition metal catalysts. acs.orgacs.org The reaction proceeds via a radical carbonylation process under mild conditions. acs.org Other metal-free approaches include the use of N-iodosuccinimide (NIS) for the cascade C–N bond formation and aromatization of N-Ts-2-alkenylanilines to yield indoles. researchgate.net Organocatalytic methods, such as those employing (S)-diphenylprolinol trimethylsilyl (B98337) ether, have also been developed for the enantioselective synthesis of C3-functionalized indole derivatives. researchgate.net
Utilization of Environmentally Benign Reaction Media
Water as a Solvent in Indole Synthesis
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional volatile organic solvents. While specific studies focusing exclusively on the synthesis of Methyl 2-phenyl-1H-indole-3-carboxylate in water are not extensively documented, research on closely related indole derivatives highlights the potential and feasibility of this approach. A notable example is the synthesis of 3-phenyl-1H-indoles, which has been successfully carried out in water. nih.gov
In a study on the direct C-H arylation of indoles with aryl halides, water was employed as the solvent. nih.gov This method demonstrates the potential for forming the 2-phenyl substituent of the target molecule in an aqueous medium. The reaction conditions for the synthesis of 3-phenyl-1H-indole, a structurally similar compound, are detailed in the table below.
| Reactants | Catalyst System | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Indole, Aryl-halide | Pd(OAc)₂, dppm, LiOH·H₂O | Water | 110 °C | 18 h | Variable | nih.gov |
The advantages of using water as a solvent in such syntheses are numerous. Water is non-toxic, non-flammable, and readily available. Furthermore, the hydrophobic effect of water can enhance reaction rates and selectivity by bringing nonpolar reactants together. While challenges such as the poor solubility of some organic reactants exist, these can often be overcome through the use of co-solvents, surfactants, or phase-transfer catalysts. The successful synthesis of 3-phenyl-1H-indoles in water strongly suggests that a similar green approach could be developed for the synthesis of this compound, thereby reducing the environmental impact of its production. nih.gov
Ultrasound-Assisted Chemical Transformations
Ultrasound-assisted synthesis, or sonochemistry, has emerged as a powerful tool in green chemistry for accelerating chemical reactions, improving yields, and enabling reactions to occur under milder conditions. The application of high-frequency sound waves (typically >20 kHz) to a reaction mixture creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer.
While specific literature on the ultrasound-assisted synthesis of this compound is scarce, the broader application of sonochemistry to the synthesis of various indole derivatives demonstrates its significant potential. For instance, a solvent-free procedure for the synthesis of 3-substituted indoles from indoles and nitroalkenes under ultrasound irradiation has been reported. nih.gov This method highlights the ability of ultrasound to promote reactions efficiently without the need for conventional heating or solvents.
Another relevant example is the ultrasound-assisted synthesis of 3-selanyl-1H-indole derivatives, which was achieved rapidly and with high yields. elsevierpure.com The reaction conditions for this process are summarized below.
| Reactants | Catalyst System | Solvent | Irradiation Frequency | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 1H-indoles, Diorganyl diselenides | CuI/SeO₂ | Not specified | Not specified | Not specified | Good to excellent | elsevierpure.com |
The benefits of employing ultrasound in the synthesis of indole-3-carboxylates could include:
Reduced Reaction Times: Sonication can significantly shorten reaction times compared to conventional methods.
Increased Yields: The enhanced reactivity and mass transfer under ultrasonic irradiation can lead to higher product yields.
Milder Reaction Conditions: Ultrasound can often facilitate reactions at lower temperatures, reducing energy consumption and the formation of byproducts.
Use of Greener Solvents: In some cases, ultrasound can enable reactions in greener solvents or even under solvent-free conditions. nih.gov
Given these advantages, exploring the application of ultrasound to the synthesis of this compound could lead to a more sustainable and efficient manufacturing process.
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy indicates that most of the atoms from the starting materials are utilized in the final product, thus minimizing waste.
A common method for the synthesis of 2,3-disubstituted indoles, including structures similar to this compound, is the Fischer indole synthesis. researchgate.netmdpi.comnih.gov This reaction involves the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde, followed by an acid-catalyzed cyclization. To illustrate the concept of atom economy, let's consider a hypothetical Fischer indole synthesis of a precursor to this compound.
Hypothetical Reaction for Atom Economy Calculation:
Phenylhydrazine + Methyl 2-oxo-3-phenylpropanoate (B1228592) → Precursor + NH₃ + H₂O
In this reaction, ammonia (B1221849) (NH₃) and water (H₂O) are formed as byproducts. The atoms in these byproducts are not incorporated into the desired indole product, thus lowering the atom economy of the process.
To improve the atom economy and minimize waste in the synthesis of this compound, several strategies can be considered:
Development of Catalytic Methods: Designing catalytic reactions that proceed with high selectivity and minimize the formation of stoichiometric byproducts is a key approach. For example, palladium-catalyzed intramolecular oxidative coupling has been used for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, which can offer a higher atom economy compared to classical methods. unina.itresearchgate.netmdpi.com
One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single pot or designing reactions where multiple components come together to form the final product can reduce the number of purification steps and minimize solvent and reagent waste. nih.gov
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can further enhance the sustainability of the synthesis.
By focusing on synthetic routes with high atom economy and implementing waste minimization strategies, the production of this compound can be made more environmentally friendly and cost-effective.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-phenyl-1H-indole-3-carboxylate, and how can reaction yields be improved?
- Methodology : Copper-catalyzed cross-coupling reactions (e.g., Chan–Lam coupling) are commonly employed. For example, Ethyl 2-phenyl-1H-indole-3-carboxylate was synthesized with a 55% yield using Cu(II) catalysis under reflux conditions . To improve yields, optimize solvent systems (e.g., DMF vs. THF), adjust catalyst loading (5–10 mol%), and control reaction temperature (80–100°C). Contrasting yields (e.g., 55% vs. 96% for ethyl analogs) suggest solvent polarity and steric effects of ester groups (methyl vs. ethyl) influence reaction efficiency .
Q. How can NMR and IR spectroscopy be used to confirm the structure of this compound?
- Methodology : Key spectral signatures include:
- ¹H NMR : Aromatic protons at δ 7.2–8.2 ppm (indole and phenyl rings), ester methyl group at δ 3.8–4.3 ppm (quartet for ethyl analogs; singlet for methyl esters) .
- ¹³C NMR : Carbonyl signal at δ 164–165 ppm (ester C=O), indole C3-carboxylate at δ 120–125 ppm .
- IR : Strong C=O stretch at ~1660–1700 cm⁻¹ and N-H stretch at ~3250 cm⁻¹ .
Q. What safety protocols are critical when handling this compound?
- Methodology : Follow hazard codes H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles), ensure proper ventilation, and segregate waste for professional disposal. Neutralize acidic byproducts (e.g., H₂SO₄ in synthesis) before disposal .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze intermolecular interactions. For example, hydrogen bonding between indole N-H and adjacent π-systems can form chains along specific crystallographic axes (e.g., [001] direction) . ORTEP-3 or WinGX can visualize thermal ellipsoids and validate torsion angles .
Q. What strategies mitigate data contradictions in reaction yields or spectroscopic results across studies?
- Methodology : Replicate experiments under standardized conditions (solvent purity, inert atmosphere). For NMR discrepancies, verify calibration (e.g., TMS reference) and solvent effects (CDCl₃ vs. DMSO-d₆). Contrasting yields (e.g., 55% vs. 96%) may arise from catalyst deactivation or competing side reactions; use LC-MS to identify intermediates .
Q. How do substituent effects (e.g., phenyl vs. bromophenyl) influence the biological activity of this compound analogs?
- Methodology : Compare interactions with biological targets (e.g., enzymes or receptors) via molecular docking (AutoDock Vina) or SPR assays. For example, bromine substituents enhance halogen bonding with protein active sites, while methyl esters improve membrane permeability . Synthesize analogs via Suzuki-Miyaura coupling to introduce diverse aryl groups .
Q. What computational methods predict the electronic properties of this compound for material science applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
